2-Hydroxy-2,2-diphenylacetamide

Descripción

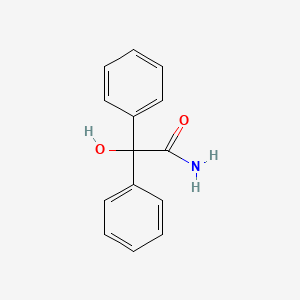

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,17H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQXYFLFNBBIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197147 | |

| Record name | Benzeneacetamide, alpha-hydroxy-alpha-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4746-87-6 | |

| Record name | 2-Hydroxy-2,2-diphenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4746-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-2,2-diphenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzilamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetamide, alpha-hydroxy-alpha-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-2,2-diphenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-2,2-DIPHENYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TP6A7L0FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Hydroxy 2,2 Diphenylacetamide and Its Congeners

Established Synthetic Routes to the Core 2-Hydroxy-2,2-diphenylacetamide Structure

The synthesis of the specific molecule, this compound, can be achieved through several distinct pathways, each starting from different precursors but converging on the same final structure.

Approaches via 2-Hydroxy-2,2-diphenylacetohydrazide

One potential, albeit less direct, route to this compound involves the use of a hydrazide intermediate. This method begins with the synthesis of 2-Hydroxy-2,2-diphenylacetohydrazide, which is then converted to the target amide.

The initial step typically involves the reaction of a benzilic acid ester, such as methyl 2-hydroxy-2,2-diphenylacetate, with hydrazine (B178648) hydrate. This reaction forms the stable 2-Hydroxy-2,2-diphenylacetohydrazide intermediate. The subsequent conversion of the hydrazide to the primary amide is a critical step. While specific documented examples for this exact molecule are scarce, general organic chemistry principles suggest that this transformation can be accomplished through reductive or oxidative cleavage of the N-N bond.

Reductive methods, such as catalytic hydrogenation using Raney Nickel, are known to cleave the N-N bond of hydrazides, which could potentially yield the corresponding amide. wikipedia.org However, this method requires careful control to avoid the reduction of other functional groups.

| Starting Material | Reagent | Intermediate | Potential Conversion Method | Product |

| Methyl 2-hydroxy-2,2-diphenylacetate | Hydrazine Hydrate | 2-Hydroxy-2,2-diphenylacetohydrazide | Raney Nickel Reduction | This compound |

This table outlines a potential synthetic pathway. Specific yields and conditions for the final conversion step require further empirical validation.

Derivatization from Related Diphenylacetamide Scaffolds

Another strategic approach involves the direct functionalization of a pre-existing diphenylacetamide scaffold. This method would typically start with 2,2-diphenylacetamide (B1584570) and introduce a hydroxyl group at the alpha-carbon (the carbon adjacent to the carbonyl group). This process is known as α-hydroxylation.

While direct α-hydroxylation of 2,2-diphenylacetamide itself is not widely documented, several powerful and general methods for the α-hydroxylation of carbonyl compounds have been developed and could be applied. acs.orgnih.govwikipedia.org These reactions typically proceed by forming an enolate intermediate from the starting amide, which then reacts with an electrophilic oxygen source.

Key Reagents for α-Hydroxylation:

Oxaziridines: N-Sulfonyloxaziridines, such as (camphorsulfonyl)oxaziridine, are highly effective reagents for the α-hydroxylation of enolates derived from amides, esters, and ketones. acs.orgwikipedia.org The reaction offers good yields and can be performed under stereoselective conditions if a chiral oxaziridine (B8769555) is used. acs.orgwikipedia.org

m-Chloroperoxybenzoic acid (mCPBA): In what is known as the Rubottom oxidation, silyl (B83357) enol ethers (which can be formed from the amide) are oxidized by mCPBA to yield α-siloxy carbonyl compounds. Subsequent hydrolysis removes the silyl group to reveal the α-hydroxy compound. orgsyn.orgmasterorganicchemistry.com

Molecular Oxygen with Catalysis: Biocatalytic methods using engineered enzymes, such as variants of cytochrome P450, have shown the ability to perform highly selective α-hydroxylation on related structures like phenylacetic acid esters. nih.gov

| Starting Material | General Method | Key Reagent Class | Intermediate | Product |

| 2,2-Diphenylacetamide | α-Hydroxylation | N-Sulfonyloxaziridines | Amide Enolate | This compound |

| 2,2-Diphenylacetamide | Rubottom Oxidation | mCPBA | Silyl Enol Ether | This compound |

This table presents plausible synthetic strategies based on established chemical principles.

Conversion of 2-Hydroxy-2,2-diphenylacetic Acid Derivatives

A common and well-established route to this compound begins with its corresponding carboxylic acid, 2-hydroxy-2,2-diphenylacetic acid, also known as benzilic acid. This method involves the activation of the carboxylic acid group, followed by amidation.

The most direct approach is the conversion of benzilic acid into its acid chloride. This is typically achieved by reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-hydroxy-2,2-diphenylacetyl chloride is a reactive intermediate that is not usually isolated. It is then treated directly with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, to form the final amide product.

Reaction Conditions for Acid Chloride Aminolysis:

| Step | Reactants | Reagents/Conditions | Product |

| 1. Chlorination | Benzilic Acid | Thionyl chloride (SOCl₂), Reflux (e.g., 70-80°C) | 2-Hydroxy-2,2-diphenylacetyl chloride |

| 2. Amidation | 2-Hydroxy-2,2-diphenylacetyl chloride | Aqueous or Gaseous Ammonia | This compound |

Alternatively, other derivatives of benzilic acid, such as its esters (e.g., methyl 2-hydroxy-2,2-diphenylacetate), can be converted to the amide through direct aminolysis, although this often requires harsher conditions (higher temperatures and pressures) compared to the acid chloride route. A patent describes the synthesis of methyl 2-hydroxy-2,2-diphenylacetate (methyl diphenyl glycolate) from dibenzoyl via a rearrangement to benzilic acid, followed by esterification. wikipedia.org

General Strategies for Alpha-Hydroxy Amide Synthesis Pertinent to the Compound

The synthesis of this compound falls under the broader class of α-hydroxy amide synthesis. Several general and robust methodologies exist for creating this functional group arrangement, which are applicable to the target molecule.

Transformations from Alpha-Hydroxy Acids

The direct conversion of α-hydroxy acids to their corresponding amides is a fundamental and widely used transformation. This approach avoids the need for potentially harsh reagents like thionyl chloride. The primary challenge is activating the carboxylic acid for reaction with an amine without affecting the hydroxyl group.

Modern coupling reagents are frequently employed to facilitate this reaction under mild conditions. These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then readily attacked by the amine (in this case, ammonia or an ammonia equivalent).

Common Coupling Reagents and Methods:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic choices for amide bond formation.

Phosphonium and Uronium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU are highly efficient and lead to high yields with minimal side reactions.

Silyl Protection: One reported general method involves the protection of both the hydroxyl and carboxylic acid groups of the α-hydroxy acid with a silylating agent (e.g., trimethylsilyl (B98337) chloride). The resulting bis-trimethylsilyl derivative is then treated with oxalyl chloride and the desired amine, followed by a workup that hydrolyzes the silyl ether to yield the α-hydroxy amide.

Amidation Reactions

Amidation reactions encompass a broad range of techniques to form the amide bond. Beyond the direct coupling of carboxylic acids, other strategies can be employed that are pertinent to the synthesis of α-hydroxy amides.

Enzymatic Reactions: Biocatalysis offers a green and highly selective alternative. For example, lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can catalyze the aminolysis of α-hydroxy esters. In this approach, an ester like methyl 2-hydroxy-2,2-diphenylacetate could be reacted with an amine source in the presence of the lipase to form the amide.

Post-Passerini Transformation: The Passerini reaction is a multi-component reaction that can produce α-acyloxy amides. A subsequent de-acylation step, for example through basic methanolysis, can cleave the acyloxy group to yield the desired α-hydroxy amide.

Direct Amination of α-Hydroxy Amides: While this would not be used to synthesize the parent compound, it is a key reaction for producing congeners. A developed method uses titanium tetrachloride (TiCl₄) to mediate the direct substitution of the hydroxyl group of an α-hydroxy amide with various amines, forming α-amino amides.

Aerobic C(sp3)–H Hydroxylation Approaches

Direct C(sp3)–H hydroxylation presents an atom-economical and efficient strategy for the synthesis of α-hydroxy amides like this compound. This approach avoids the need for pre-functionalized starting materials, directly converting a C-H bond to a C-O bond.

Recent advancements have focused on the use of photoexcited nitroarenes as mediators for anaerobic C–H hydroxylation. chemrxiv.org This method is advantageous due to the bifunctional nature of the photoexcited nitroarene, which acts as both the C-H bond activator and the oxygen atom source. chemrxiv.org This process is cost-effective and atom-economical. chemrxiv.org Mechanistic studies suggest that the reaction proceeds through successive hydrogen atom transfer and radical recombination events, forming N-arylhydroxylamine ether intermediates that subsequently fragment to yield the desired alcohol. chemrxiv.org

Transition-metal-catalyzed C(sp3)–H hydroxylation reactions have also been extensively studied. nih.gov These reactions often mimic the activity of enzymes like cytochrome P450, enabling the hydroxylation of typically inert C-H bonds. nih.gov While powerful, these methods can sometimes be limited by low yields and the need for large quantities of the hydrocarbon substrate. nih.gov

Reduction of Alpha-Keto Amides

A prominent method for synthesizing this compound involves the reduction of the corresponding α-keto amide, 2-oxo-2,2-diphenylacetamide. This approach offers a reliable pathway to the desired α-hydroxy amide.

Various reducing agents and catalytic systems have been employed for this transformation. Nickel catalysts, for instance, have been successfully used for the chemoselective and complete reduction of α-keto amides to α-hydroxy amides using hydrosilanes. nih.gov A key advantage of this system is its ability to selectively reduce the α-keto amide in the presence of a simple amide group. nih.gov

Electrochemical methods provide a green and efficient alternative for the reduction of α-keto amides. rsc.org An electrochemical process utilizing methanol (B129727) as both a hydrogen source and solvent, with potassium iodide and a base, has been developed to produce a wide range of α-hydroxy amides in high yields. rsc.org This method is operationally simple, proceeds at room temperature in an undivided cell, and avoids the use of traditional reducing agents and metal catalysts. rsc.org

One-Pot and Cascade Reaction Sequences

While direct cyclocondensation to form the this compound scaffold is less common, related structures can be synthesized through such strategies. For example, the synthesis of 2-chloro-N,N-diphenylacetamide derivatives can involve a cyclization reaction with thiourea (B124793) to form a thiazole (B1198619) ring, which is then further functionalized. orientjchem.org

Tandem reactions, where multiple bond-forming events occur sequentially in a single operation, are powerful tools in organic synthesis. A photoexcited nitroarene-mediated anaerobic C–H hydroxylation can be considered a tandem process involving hydrogen atom transfer followed by radical recombination and fragmentation. chemrxiv.org

Catalytic Systems in Synthesis

The development of efficient catalytic systems is crucial for the sustainable and selective synthesis of this compound. Both metal-based and metal-free catalysts have shown promise in this area.

Metal-free catalytic systems offer advantages in terms of cost, toxicity, and ease of removal from the final product. As previously mentioned, a metal-free electrochemical reduction of α-keto amides has been developed, providing a sustainable route to α-hydroxy amides. rsc.org

Furthermore, metal-free C-H borylation reactions using BBr3 have been reported for naphthamide and phenyl acetamide (B32628) derivatives. nih.gov This method proceeds under mild conditions with high efficiency and site-selectivity, showcasing the potential of metal-free approaches for the functionalization of related amide structures. nih.gov The use of photoexcited nitroarenes for C-H hydroxylation also represents a significant metal-free approach. chemrxiv.org

Catalysis in Related Diphenylacetamide Syntheses

The synthesis of diphenylacetamide and its derivatives often employs catalytic systems to enhance reaction rates, improve selectivity, and achieve milder reaction conditions. While direct catalytic routes to this compound are a specific subset, the broader field of diphenylacetamide synthesis offers valuable insights into effective catalytic strategies. These strategies often involve transition-metal catalysts, organocatalysts, and phase-transfer catalysts, which can be adapted or serve as a basis for developing tailored synthetic pathways.

Transition-metal catalysts are prominent in amidation and related reactions. For instance, palladium-based systems are widely used. In a related synthesis, a one-pot reductive carbonylation of nitrobenzene (B124822) to produce N-(4-hydroxyphenyl)acetamide utilizes a [PdCl₂(dppb)] complex as a catalyst precursor. mdpi.com The choice of ligand and solvent is critical; the reaction in dilute acetic acid selectively yields the desired acetamide. mdpi.com Similarly, palladium catalysts, when paired with specialized ligands like 2,2′-bis(tert-butyl(pyridin-2-yl)phosphanyl)-1,1′-binaphthalene (Neolephos), have been designed for the selective monocarbonylation of 1,3-diynes, demonstrating the power of ligand design in controlling selectivity in complex transformations. nih.gov

Copper(I) iodide (CuI) has been shown to be an effective catalyst for the aminolysis of esters, a common route to amides. In the synthesis of this compound from its corresponding methyl ester, the addition of a catalytic amount of CuI (e.g., 5 mol%) in a solvent like DMF can significantly reduce reaction times from 24 hours to just 8 hours, leading to a notable increase in yield.

Organocatalysts also play a crucial role. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base, is used to catalyze the reaction between diphenyl glycolic acid and dimethyl carbonate under microwave irradiation to produce methyl diphenyl glycolate, a precursor to related compounds. google.com In other syntheses, a catalytic amount of potassium iodide is used in conjunction with a base like potassium carbonate to facilitate the reaction between a chalcone (B49325) and 2-chloro-N,N-diphenylacetamide. jddtonline.info

The table below summarizes various catalysts used in the synthesis of related diphenylacetamide structures, highlighting the diversity of catalytic systems employed.

| Catalyst System | Reactants | Product Type | Key Findings | Reference |

| [PdCl₂(dppb)] | Nitrobenzene, Acetic Acid | N-(4-hydroxyphenyl)acetamide | One-pot synthesis achieved with high selectivity and conversion. | mdpi.com |

| CuI | Methyl 2-hydroxy-2,2-diphenylacetate, Ammonia | This compound | Reduced reaction time from 24h to 8h; increased yield to 78%. | |

| DBU | Diphenyl glycolic acid, Dimethyl Carbonate | Methyl diphenyl glycolate | Catalyzed esterification under microwave conditions, achieving >90% yield. | google.com |

| Potassium Iodide / K₂CO₃ | Chalcone, 2-chloro-N,N-diphenylacetamide | N,N-diphenylacetamide derivative | Facilitated nucleophilic substitution under reflux conditions. | jddtonline.info |

| Au-Pd/TiO₂ Nanoparticles | Cyclohexylamines | Diarylamines | Heterogeneous catalyst for acceptorless dehydrogenative aromatization. | rsc.org |

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction parameters is a critical aspect of chemical synthesis, directly impacting the yield, purity, and economic viability of the process. sigmaaldrich.com For the synthesis of this compound and its congeners, several key factors are manipulated to enhance outcomes. These include solvent choice, temperature, reaction time, and the stoichiometry of reagents. sigmaaldrich.comresearchgate.net

A primary challenge in syntheses involving hydroxyl and amide groups is the management of water, which can lead to unwanted side reactions such as ester hydrolysis. In the ester aminolysis route to this compound, the yield can be improved from approximately 50% to 65% by using molecular sieves to scavenge water from the reaction mixture, thereby preventing the hydrolysis of the ester starting material to the corresponding carboxylic acid.

The choice of solvent is another crucial parameter. Acetonitrile has been identified as a superior solvent in some related oxidative coupling reactions, providing a better balance between conversion and selectivity compared to more traditional solvents like dichloromethane (B109758) or benzene (B151609). scielo.br In a different context, optimizing the water content in a mixed solvent system (water/acetic acid) was found to be essential for maximizing the conversion of nitrobenzene, with a sharp decrease in conversion observed when the water content exceeded a certain threshold due to phase separation. mdpi.com

Reaction time and temperature are also optimized to maximize product formation while minimizing the generation of byproducts. For example, in the silver(I)-promoted oxidative coupling for the synthesis of dihydrobenzofuran neolignans, the reaction time was successfully reduced from 20 hours to 4 hours without a significant loss in conversion or selectivity by optimizing other parameters. scielo.br Similarly, in the nitrile hydrolysis method for preparing this compound, elevated temperatures of around 120°C are required to drive the conversion of the nitrile to the amide in the presence of concentrated sulfuric acid, achieving a high yield of approximately 80%.

The following table details optimization strategies for various synthetic routes related to this compound.

| Synthetic Route | Parameter Optimized | Initial Condition/Yield | Optimized Condition/Yield | Rationale/Outcome | Reference |

| Ester Aminolysis | Water Scavenging | No molecular sieves / ~50% | Addition of molecular sieves / 65% | Prevents competing ester hydrolysis, increasing amide formation. | |

| Nitrile Hydrolysis | Temperature | Room Temperature | 120°C | Facilitates the acid-catalyzed hydrolysis of the nitrile group. | |

| Ester Aminolysis | Catalyst | Uncatalyzed (24h) | 5 mol% CuI (8h) | 78% | Catalysis accelerates the rate-limiting aminolysis step. |

| Oxidative Coupling | Reaction Time | 20 hours | 4 hours | Maintained selectivity and conversion while reducing energy consumption and potential for side reactions. | scielo.br |

| Oxidative Coupling | Solvent | Benzene/Acetone | Acetonitrile | Achieved a better balance of conversion and selectivity with a "greener" solvent. | scielo.br |

| Multi-step Synthesis | Overall Process | 40% Overall Yield | 60% Overall Yield | Step-by-step optimization of cyclization and esterification steps improved efficiency and reduced byproducts. | jopcr.com |

Structural Characterization and Advanced Spectroscopic Analysis

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the hydrogen bonding interactions within 2-Hydroxy-2,2-diphenylacetamide.

The FTIR spectrum of this compound is characterized by distinct absorption bands that correspond to the specific vibrational modes of its constituent functional groups. Experimental data reveals key peaks that confirm the presence of the hydroxyl, amide, and phenyl groups. nih.gov

A notable feature is the broad absorption band observed in the region of 3180-3384 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. nih.gov The broadening of this peak is indicative of its involvement in hydrogen bonding. The N-H stretching vibration of the primary amide typically appears around 3320 cm⁻¹.

The most intense band in the spectrum is the C=O stretching vibration of the amide group, known as the Amide I band, which is observed at approximately 1682 cm⁻¹. nih.gov The position of this band is sensitive to the electronic environment and hydrogen bonding. Additionally, the C-N stretching vibration, or Amide III band, can be found around 1285 cm⁻¹. The presence of the two phenyl groups is confirmed by C-H stretching vibrations typically seen above 3000 cm⁻¹ and various C=C stretching vibrations in the 1600-1450 cm⁻¹ region. nih.gov

Table 1: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3384 | O-H stretch | nih.gov |

| ~3320 | N-H stretch (amide A) | |

| ~3180 | O-H stretch (broad, hydrogen-bonded) | |

| ~1682 | C=O stretch (Amide I) | nih.gov |

| ~1494 | Aromatic C=C stretch | nih.gov |

| ~1445 | Aromatic C=C stretch | nih.gov |

| ~1285 | C-N stretch (Amide III) | |

| ~1049 | C-O stretch | nih.gov |

| ~755 | C-H out-of-plane bend | nih.gov |

| ~696 | C-H out-of-plane bend | nih.gov |

For this compound, strong Raman scattering is expected for the symmetric stretching vibrations of the phenyl rings. The Amide I band, prominent in the FTIR spectrum, is also expected to be a key feature in the Raman spectrum, although its intensity can be influenced by the molecular environment. spectroscopyonline.com The Amide III band, which involves coupled C-N stretching and N-H bending, is also typically observed in the Raman spectra of amides. nih.gov Due to the presence of the two phenyl rings, characteristic bands for aromatic C-H stretching and ring breathing modes would also be anticipated. spectroscopyonline.com

The vibrational spectra of this compound are significantly influenced by hydrogen bonding. The N-H and O-H groups can act as hydrogen bond donors, while the carbonyl oxygen of the amide is a primary hydrogen bond acceptor. ias.ac.inmdpi.com This intermolecular hydrogen bonding leads to a broadening and red-shifting (a shift to lower wavenumbers) of the O-H and N-H stretching bands in the FTIR spectrum. nih.gov

The position of the Amide I band (C=O stretch) is particularly sensitive to hydrogen bonding. nih.gov When the carbonyl oxygen participates in a hydrogen bond, it weakens the C=O double bond, resulting in a decrease in the stretching frequency. nih.gov This is a well-documented phenomenon in amides. ias.ac.innih.gov The formation of intermolecular N-H···O=C hydrogen bonds is a common feature in the crystal structures of primary amides, often leading to the formation of dimeric or polymeric structures. ias.ac.in The presence of the hydroxyl group introduces the possibility of additional or competing O-H···O=C or O-H···N hydrogen bonds, which would further influence the vibrational frequencies of the involved groups.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of this compound, confirming the connectivity of atoms and providing insights into the electronic environment of the nuclei.

The ¹H NMR spectrum of this compound, recorded in DMSO-d₆, displays signals corresponding to the different types of protons in the molecule. nih.gov The ten protons of the two phenyl groups appear as a multiplet in the aromatic region, typically between δ 7.24 and 7.42 ppm. nih.gov

A broad singlet observed at δ 7.36 ppm is assigned to one of the amide (NH₂) protons. nih.gov The hydroxyl proton (-OH) gives rise to a singlet at δ 6.52 ppm. nih.gov The chemical shift of both the amide and hydroxyl protons can be variable and is often influenced by factors such as solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.

Table 2: ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.42-7.24 | m | 11H | Aromatic protons and one amide proton | nih.gov |

| 6.52 | s | 1H | Hydroxyl proton (-OH) | nih.gov |

Note: The original source integrates the aromatic and one amide proton together. 'm' denotes multiplet, 's' denotes singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound in DMSO-d₆, the spectrum shows distinct signals for the carbonyl carbon, the quaternary carbon, and the aromatic carbons. nih.gov

The signal for the amide carbonyl carbon (C=O) appears downfield at approximately δ 175.1 ppm. nih.gov The quaternary carbon atom bonded to the hydroxyl group and the two phenyl rings resonates at around δ 80.2 ppm. nih.gov The carbons of the two phenyl rings are observed in the aromatic region, with signals appearing at δ 144.2, 127.4, and 126.9 ppm. nih.gov

Table 3: ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ ppm) | Assignment | Reference |

| 175.1 | Amide carbonyl carbon (C=O) | nih.gov |

| 144.2 | Aromatic carbons (ipso-carbons) | nih.gov |

| 127.4 | Aromatic carbons (CH) | nih.gov |

| 126.9 | Aromatic carbons (CH) | nih.gov |

| 80.2 | Quaternary carbon (-C(OH)-) | nih.gov |

Solid State Structure and Crystallographic Investigations

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that elucidates the precise arrangement of atoms in a crystalline solid. For 2-Hydroxy-2,2-diphenylacetamide, available data indicates a monoclinic crystal system with the space group P2₁. The asymmetric unit of the crystal contains two distinct molecules.

Determination of Molecular Geometry and Bond Parameters

The molecular geometry of this compound is characterized by a central carbon atom bonded to two phenyl rings, a hydroxyl group, and an acetamide (B32628) moiety. This arrangement results in a distorted tetrahedral geometry around the central carbon. Specific bond lengths and angles define the precise shape of the molecule. While a comprehensive table of bond parameters from a primary research article is not available, the fundamental structure is well-established.

For the closely related compound, 2,2-diphenylacetamide (B1584570), which lacks the hydroxyl group, detailed crystallographic data has been published. nih.govresearchgate.net This data provides a reference for understanding the core diphenylacetamide framework.

Table 1: Comparison of Crystallographic Data for this compound and 2,2-diphenylacetamide

| Parameter | This compound (C₁₄H₁₃NO₂) | 2,2-diphenylacetamide (C₁₄H₁₃NO) nih.govresearchgate.net |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ |

| a (Å) | 5.1687 | 5.1687 (3) |

| b (Å) | 28.5511 | 28.5511 (13) |

| c (Å) | 7.8006 | 7.8006 (4) |

| **β (°) ** | 98.152 | 98.152 (5) |

| Z | 4 | 4 |

| Molecules per Asymmetric Unit | 2 | 2 |

Note: Data for this compound is from a commercial supplier and has not been independently verified through primary literature. Data for 2,2-diphenylacetamide is from a peer-reviewed publication.

Analysis of Conformational Preferences and Dihedral Angles

The conformation of the molecule is largely defined by the orientation of the two phenyl rings relative to each other and to the acetamide group. The dihedral angles between the mean planes of the phenyl rings are a key descriptor of this conformation. In the asymmetric unit of this compound, the two independent molecules exhibit dihedral angles of 84.6° and 85.0° between the phenyl rings. This significant twist prevents the molecule from being planar.

Similarly, for 2,2-diphenylacetamide, the dihedral angles between the benzene (B151609) rings in the two molecules of the asymmetric unit are reported as 84.6 (7)° and 85.0 (6)°. nih.govresearchgate.net The planarity of the amide group is another important conformational feature, with the N-C(=O)-C bond angles approaching the ideal 120° for sp² hybridization.

Identification of Hydrogen Bonding Networks (Intramolecular and Intermolecular)

Hydrogen bonding plays a crucial role in the solid-state structure of this compound, influencing molecular packing and stability. The presence of both a hydroxyl group (-OH) and an amide group (-CONH₂) allows for a variety of hydrogen bond donor and acceptor interactions.

Table 2: Hydrogen Bonding Details

| Compound | Interaction Type | Description | Reference |

| This compound | Intermolecular N-H···O | Forms R²₂(8) ring motifs | |

| 2,2-diphenylacetamide | Intermolecular N-H···O | Forms R²₂(8) ring motifs | nih.govresearchgate.net |

| 2,2-diphenylacetamide | Intramolecular C-H···O | Contributes to molecular conformation | nih.govresearchgate.net |

| 2,2-diphenylacetamide | Intermolecular C-H···π | Weak interactions influencing packing | nih.govresearchgate.net |

Polymorphism and Crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. There is no specific information available in the searched literature regarding the existence of polymorphs for this compound. Systematic studies on its crystallization under various conditions would be required to investigate this possibility.

Disorder Phenomena in Crystal Structures

Disorder in a crystal structure refers to the random variation in the positions or orientations of atoms or molecules. This can arise from thermal motion or the presence of multiple, nearly isoenergetic conformations. The available crystallographic data for this compound does not specify any disorder phenomena. In the refinement of the 2,2-diphenylacetamide structure, the hydrogen atoms were treated with a mixed independent and constrained model, which is a common practice, but this does not necessarily indicate significant disorder of the non-hydrogen atoms. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Aspects

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl (-OH) group in 2-hydroxy-2,2-diphenylacetamide is a primary site for chemical modification and plays a crucial role in the molecule's intermolecular interactions.

Derivatization of the Hydroxyl Moiety

The hydroxyl group of this compound can undergo several common reactions typical of tertiary alcohols. These derivatizations are often necessary to protect the hydroxyl group during reactions at other sites of the molecule or to introduce new functionalities.

One common strategy is protection via acetylation . In related α-hydroxy amides, the hydroxyl group is treated with acetic anhydride, often with a catalytic amount of acid, to form an acetate (B1210297) ester. This protection prevents the hydroxyl group from interfering with subsequent reactions, such as those involving the amide functionality. The acetyl group can later be removed under basic conditions to regenerate the hydroxyl group.

Oxidation of the tertiary hydroxyl group is challenging under standard conditions without cleaving carbon-carbon bonds. However, stronger oxidizing agents can potentially convert the parent compound, benzilic acid (2-hydroxy-2,2-diphenylacetic acid), from which the amide is derived, into benzophenone (B1666685) through oxidative decarboxylation. For the amide itself, oxidation of the hydroxyl group to a ketone is not a feasible pathway due to the quaternary nature of the alpha-carbon.

The table below summarizes potential derivatization reactions of the hydroxyl group.

| Reaction Type | Reagent Example | Product Type | Purpose |

| Acetylation (Protection) | Acetic Anhydride | Acetate Ester | Protects the -OH group during other reactions. |

| Etherification | Williamson Ether Synthesis (e.g., NaH, CH₃I) | Ether | Modifies the polarity and reactivity of the molecule. |

Role of Hydroxyl Group in Hydrogen Bonding

The hydroxyl group is a key participant in hydrogen bonding, acting as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This capability significantly influences the compound's physical properties, such as melting point and solubility, as well as its interactions in biological systems.

The molecule can form several types of hydrogen bonds:

Intermolecular hydrogen bonds: The hydroxyl group of one molecule can bond with the amide oxygen or hydroxyl oxygen of a neighboring molecule. Similarly, the amide N-H protons can form hydrogen bonds with the hydroxyl oxygen of another molecule. These interactions can lead to the formation of dimers or larger supramolecular assemblies in the solid state.

Intramolecular hydrogen bonds: A hydrogen bond can potentially form between the hydroxyl hydrogen and the carbonyl oxygen of the amide group within the same molecule. The formation of such a bond would depend on the conformational flexibility of the molecule and the resulting stability of the formed ring structure.

The strength of these hydrogen bonds is influenced by the electronic environment. The presence of two electron-withdrawing phenyl groups can affect the acidity of the hydroxyl proton. In studies of similar molecules, the hydroxyl group's ability to form strong hydrogen bonds is a critical factor in their molecular recognition and binding to target proteins. nih.gov The formation of resonance-assisted hydrogen bonds, where hydrogen bonding enhances π-resonance and vice versa, can lead to particularly strong and short interactions. sdu.edu.cn

Transformations of the Amide Moiety

The primary amide group is another reactive center in this compound, susceptible to hydrolysis, amidation, and characteristic rearrangements.

Hydrolysis and Amidation Reactions

Hydrolysis of the amide bond in this compound breaks the molecule into its constituent carboxylic acid and amine components. This reaction can be catalyzed by either acid or base, typically requiring heat. Current time information in Bangalore, IN.

Acidic Hydrolysis: When heated with an aqueous acid like hydrochloric acid, the amide is hydrolyzed to form 2-hydroxy-2,2-diphenylacetic acid (benzilic acid) and an ammonium (B1175870) salt (e.g., ammonium chloride). ias.ac.innih.gov The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Current time information in Bangalore, IN.

Basic Hydrolysis: Heating the amide with an aqueous base, such as sodium hydroxide (B78521), yields the salt of the carboxylic acid (e.g., sodium 2-hydroxy-2,2-diphenylacetate) and ammonia (B1221849) gas. ias.ac.in The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Amidation , the reverse of hydrolysis, is a key reaction for the synthesis of this compound. A common laboratory method involves the conversion of benzilic acid into its more reactive acid chloride derivative using a reagent like thionyl chloride. The resulting 2-hydroxy-2,2-diphenylacetyl chloride is then treated with ammonia to form the final amide product.

The outcomes of hydrolysis are summarized in the table below.

| Condition | Reagents | Products |

| Acidic Hydrolysis | H₃O⁺, Heat | 2-Hydroxy-2,2-diphenylacetic acid + Ammonium ion (NH₄⁺) |

| Basic Hydrolysis | OH⁻, Heat | 2-Hydroxy-2,2-diphenylacetate salt + Ammonia (NH₃) |

Hofmann Rearrangement of Alpha-Hydroxy Amides

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. When applied to α-hydroxy amides like this compound, the reaction takes a different course, leading to the formation of a chain-shortened aldehyde.

The reaction is typically carried out using bromine in an aqueous solution of sodium hydroxide. The established mechanism involves the following key steps:

Deprotonation: The base abstracts a proton from the amide nitrogen to form an amide anion.

N-Bromination: The anion reacts with bromine to form an N-bromoamide intermediate.

Second Deprotonation: The base removes the second, more acidic proton from the nitrogen, yielding a bromoamide anion.

Rearrangement: The diphenylmethyl group attached to the carbonyl carbon migrates to the nitrogen atom as the bromide ion leaves, forming an isocyanate intermediate.

Hydrolysis & Decarboxylation: Water adds to the isocyanate to form a carbamic acid, which is unstable.

Fragmentation: Unlike a standard Hofmann rearrangement that would yield an amine after decarboxylation, the α-hydroxy carbamic acid intermediate fragments. It eliminates carbon dioxide and ammonia to yield the final aldehyde product.

In the case of this compound, the final product of the Hofmann rearrangement would be benzophenone , not a simple aldehyde, due to the presence of two phenyl groups on the alpha carbon.

Cyclization Reactions

Cyclization reactions are fundamental in organic synthesis for creating ring structures, which are prevalent in pharmaceuticals and natural products. These reactions can occur intramolecularly when a molecule possesses two reactive functional groups that can join to form a ring.

In the case of this compound, the presence of both a hydroxyl and an amide group suggests the theoretical possibility of intramolecular cyclization. For instance, dehydration could potentially lead to the formation of a lactone or other heterocyclic systems under specific conditions. However, in the reviewed scientific literature, specific examples and established protocols for the cyclization of this compound are not prominently documented. Reactions involving related structures, such as N-hydroxy-2-phenoxyacetamides, have been shown to undergo intramolecular cyclization to form benzoxazinones, but this involves a different substitution pattern. Therefore, while theoretically plausible, the practical application of cyclization reactions starting directly from this compound remains an area for further investigation.

Stereoselective Reactions and Chiral Transformations

The prochiral center at the carbon atom bearing the two phenyl groups and the hydroxyl/amide functions makes this compound and its precursors prime candidates for stereoselective reactions.

The enantioselective synthesis of chiral α-hydroxy amides, including this compound, is of significant interest due to their role as valuable intermediates for chiral pharmaceuticals. The primary method to achieve this is through the asymmetric reduction of the corresponding α-keto amide precursor, 2,2-diphenyl-2-oxoacetamide.

Biocatalysis has emerged as a powerful tool for this transformation. A study demonstrated the asymmetric reduction of a related compound, 2-oxo-N,2-diphenyl-acetamide (ONDPA), into its (S)- and (R)-enantiomers using variants of iolS, an aldo–keto reductase from Bacillus subtilis. researchgate.net This enzymatic reduction is highly challenging but offers a direct route to enantio-pure α-hydroxy amides. The process relies on the enzyme's ability to selectively deliver a hydride to one face of the prochiral ketone, governed by the specific mutations within the enzyme's active site. Such enzymatic systems often utilize a cofactor like NADPH, which can be regenerated in situ using a secondary enzyme system, making the process more efficient and scalable. researchgate.netnih.gov

Besides biocatalysis, chemical methods involving chiral catalysts are also employed. The Corey-Itsuno reduction, using an oxazaborolidine catalyst, and metal-mediated asymmetric transfer hydrogenation are established methods for the enantioselective reduction of prochiral ketones. nih.govwikipedia.org For instance, oxazaborolidine catalysts, generated in situ from chiral lactam alcohols and borane (B79455), can effectively reduce a variety of ketones with high enantioselectivity. mdpi.com The catalyst forms a complex with the borane reducing agent, and the chiral environment of the catalyst directs the hydride transfer to the ketone, yielding the chiral alcohol with predictable stereochemistry. youtube.com

Table 2: Enantioselective Reduction of 2-oxo-N,2-diphenyl-acetamide (ONDPA) using iolS variants

| Enzyme Variant | Substrate | Product Configuration | Conversion | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| iolS variant A | ONDPA | (S)-NPHPA | High | >99% |

| iolS variant B | ONDPA | (R)-NPHPA | High | >99% |

Data adapted from a study on the asymmetric reduction of a related α-keto amide, N-phenyl-2-hydroxy-2-phenylacetamide (NPHPA). researchgate.net

Synthetic Utility and Role As a Chemical Intermediate

Building Block for Diverse Organic Scaffolds

2-Hydroxy-2,2-diphenylacetamide is a foundational building block for creating a range of organic scaffolds. The presence of the tertiary alcohol and the primary amide group allows for a variety of chemical transformations. The hydroxyl group can be targeted for esterification, etherification, or dehydration reactions, while the amide functionality can undergo hydrolysis, reduction, or be used in condensation reactions. This dual reactivity enables the molecule to be a linchpin in the assembly of more complex structures, contributing to the generation of novel compounds with potential applications in medicinal chemistry and materials science. The diphenylmethyl moiety also provides a bulky, lipophilic core that can be a key feature in the design of molecules targeting specific biological receptors.

Precursor in the Synthesis of Quinoline (B57606) Derivatives

While direct synthesis of quinoline derivatives from this compound is not extensively documented, its structural motifs suggest its potential as a precursor. Quinoline synthesis often involves the cyclization of anilines with α,β-unsaturated carbonyl compounds (Skraup and Doebner-von Miller reactions) or the reaction of anilines with β-ketoesters (Combes synthesis). researchgate.net A plausible, though not explicitly reported, synthetic route could involve the chemical modification of this compound to introduce the necessary functionalities for quinoline ring formation. For instance, the amide group could be hydrolyzed to the corresponding carboxylic acid, 2-hydroxy-2,2-diphenylacetic acid, which could then be coupled with a substituted aniline. Subsequent chemical manipulation and cyclization could potentially lead to quinoline structures. The synthesis of quinoline-4-carboxamides, for example, has been achieved through various methods, including the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound. iipseries.orgresearchgate.net

Intermediate in the Formation of Nitrogen-Containing Heterocycles (e.g., Thiazolidinones, Spiro Compounds)

This compound is a valuable intermediate in the synthesis of various nitrogen-containing heterocycles, most notably thiazolidinones. The general synthesis of 4-thiazolidinones often involves the cyclocondensation of a Schiff base with thioglycolic acid. umn.edu A hydrazide derivative of this compound can be readily prepared and subsequently reacted with an aldehyde to form a hydrazone (a type of Schiff base). This hydrazone can then undergo cyclization with thioglycolic acid to yield a thiazolidinone ring system.

For example, the synthesis of N-[N'-(2-hydroxy-2,2-diphenylacethyl)hydrazinomethyl]benzamide has been reported, which can serve as a precursor. umn.edu This highlights the utility of the core structure of this compound in accessing more complex heterocyclic systems.

Furthermore, the diphenylmethyl group of this compound makes it an attractive starting material for the synthesis of spiro compounds. Spirocycles are three-dimensional structures that are of increasing interest in drug discovery. nih.gov The synthesis of spiro heterocycles can be achieved through various strategies, including intramolecular cyclization reactions. The functional groups of this compound could be manipulated to create a tether that, upon cyclization, would form a spirocyclic system at the carbon bearing the two phenyl groups.

Synthesis of Modified Amides and Hydrazides

The amide and hydroxyl functionalities of this compound are readily modified to produce a variety of derivatives. The synthesis of N-[N'-(2-hydroxy-2,2-diphenylacethyl)hydrazinomethyl]benzamide is a prime example of how the core structure can be elaborated. umn.eduresearchgate.net This reaction involves the benzamidomethylation of the hydrazide of benzilic acid (2-hydroxy-2,2-diphenylacetic acid hydrazide), demonstrating the accessibility of the hydrazide for further functionalization. umn.edu

The synthesis of this modified hydrazide was achieved by reacting the hydrazide of benzilic acid with (benzamidomethyl)triethylammonium chloride in dioxane with triethylamine (B128534) as a base. The reaction proceeds with a good yield of 85%.

| Starting Material | Reagent | Solvent | Product | Yield (%) |

| Hydrazide of benzilic acid | (Benzamidomethyl)triethylammonium chloride, Triethylamine | Dioxane | N-[N'-(2-hydroxy-2,2-diphenylacethyl)hydrazinomethyl]benzamide | 85 |

Table 1: Synthesis of a Modified Hydrazide from a this compound derivative. umn.edu

Furthermore, the amide nitrogen can be a site for substitution, and the hydroxyl group can be acylated or alkylated to produce a library of modified amides. General methods for amide synthesis, such as using coupling reagents like EDC and HOBt, can be applied to the parent carboxylic acid, 2-hydroxy-2,2-diphenylacetic acid, to generate a wide array of amide derivatives. pharmaffiliates.com

Applications in the Preparation of Deuterium-Labeled Compounds

Deuterium-labeled compounds are valuable tools in pharmaceutical research, particularly in studies of drug metabolism and as internal standards for quantitative analysis. pharmaffiliates.comacanthusresearch.com While there are no specific reports on the deuterium (B1214612) labeling of this compound, general methods for the deuteration of amides are applicable.

One common strategy is hydrogen-deuterium exchange (H/D exchange) at the α-carbon to the carbonyl group. This can be achieved under basic conditions using a deuterated solvent like D₂O. acanthusresearch.com For this compound, the α-carbon is the one bearing the hydroxyl and two phenyl groups. Another approach involves the α-deuteration of amides via a retro-ene reaction, which is triggered by the addition of deuterated dimethyl sulfoxide (B87167) ([D₆]DMSO) to an activated amide. nih.gov

Alternatively, a de novo synthesis can be employed using deuterated starting materials. For instance, a deuterated version of 2-hydroxy-2,2-diphenylacetic acid could be synthesized and then converted to the amide. The synthesis of deuterium-labeled aldehydes from tertiary amides using Cp₂Zr(D)Cl has also been reported, indicating the feasibility of introducing deuterium at specific positions. umn.edu

| Deuteration Method | Reagents | Position of Deuteration |

| H/D Exchange | Base, D₂O | α-carbon |

| Retro-ene Reaction | [D₆]DMSO, Activating agent | α-carbon |

| De Novo Synthesis | Deuterated starting materials | Specific positions |

| Reduction of Tertiary Amide | Cp₂Zr(D)Cl | Carbonyl group (to aldehyde) |

Table 2: Potential Methods for the Deuterium Labeling of this compound and its Derivatives.

Contributions to Chemical Libraries and Screening Platforms

The structural features of this compound make it a suitable scaffold for the generation of chemical libraries for high-throughput screening. Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds by systematically combining different building blocks. nih.govnih.gov

The reactive sites of this compound—the hydroxyl and amide groups—can be functionalized with a variety of substituents to create a library of diverse compounds. For example, the hydroxyl group could be reacted with a library of carboxylic acids to form a collection of esters, while the amide nitrogen could be alkylated or acylated. This parallel synthesis approach can efficiently generate a large number of unique molecules based on the common this compound core. researchgate.net

The resulting library of compounds, with systematic variations in their structure, can then be screened against biological targets to identify potential lead compounds for drug discovery. The diphenylmethyl group provides a consistent lipophilic domain, while the modifications at the hydroxyl and amide positions would explore the chemical space around this core, potentially leading to the discovery of new bioactive molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Hydroxy-2,2-diphenylacetamide, and what are their respective yields?

- Methodological Answer : The compound can be synthesized via a one-pot reaction starting from methyl benzilate (yield: 57%) or by reacting benzilic acid with hydroxylamine derivatives (e.g., O-methylhydroxylammonium chloride, yield: 65%). Optimization of solvent systems (e.g., benzene/cyclohexane) and stoichiometric ratios is critical for improving yields .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- ¹H NMR : Peaks at δ 7.24–7.42 ppm (aromatic protons) and δ 6.52 ppm (hydroxy proton) .

- ¹³C NMR : Signals at δ 175.1 ppm (amide carbonyl) and δ 80.2 ppm (quaternary carbon adjacent to hydroxyl) .

- IR : Strong absorption at ~1682 cm⁻¹ (amide C=O stretch) and ~3384 cm⁻¹ (hydroxyl O-H stretch) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer : Use protective gloves, eyewear, and lab coats to avoid skin/eye contact. Conduct reactions in fume hoods to prevent inhalation. Waste should be segregated and disposed via certified hazardous waste management services .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in one-pot synthesis methods?

- Methodological Answer : Vary catalysts (e.g., acid/base catalysts), reaction temperature (e.g., controlled heating to 80–100°C), and solvent polarity. Monitor intermediates via TLC or HPLC to identify rate-limiting steps .

Q. What challenges arise when determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software address these?

- Methodological Answer : Challenges include low crystal quality and twinning. SHELXL (for refinement) and SHELXD (for phase problem resolution) enable robust handling of high-resolution or twinned data. Use hydrogen-bonding restraints to improve model accuracy .

Q. How do structural modifications at the hydroxyl or amide groups influence the compound's physicochemical properties and biological activity?

- Methodological Answer :

- Hydroxyl substitution : Replacing -OH with alkoxy groups (e.g., methoxy) alters solubility and hydrogen-bonding capacity, impacting bioavailability .

- Amide modification : Introducing N-alkyl groups (e.g., N,N-dimethyl) may enhance metabolic stability but reduce polar interactions with biomolecules .

Q. When encountering discrepancies in NMR data between synthesized batches, what analytical strategies can resolve these contradictions?

- Methodological Answer :

- Purity analysis : Use HPLC or GC-MS to detect impurities.

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.

- Dynamic effects : Variable-temperature NMR can reveal conformational equilibria affecting peak splitting .

Analytical Differentiation from Structural Analogues

Q. How can researchers distinguish this compound from structurally similar compounds like diphenamid (N,N-dimethyl-2,2-diphenylacetamide) using analytical methods?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.